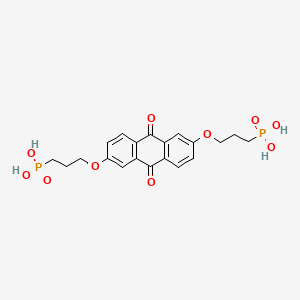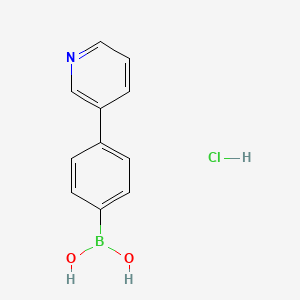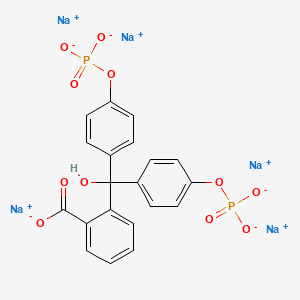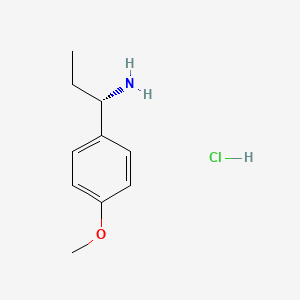
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Overview
Description
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol, also known as TFPO, is a compound with a unique molecular structure that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol has been utilized in the synthesis of new compounds, particularly in the creation of peripherally tetra-substituted phthalocyanine and its metallo compounds. These compounds, characterized by various spectroscopic techniques, have potential applications in electrochemical technologies due to their electron transfer properties (Kamiloğlu et al., 2018).
As a Bioisostere
Research has explored the use of oxetan-3-ol, a structural unit of this compound, as a potential surrogate for the carboxylic acid functional group. This investigation involved designing, synthesizing, and evaluating model compounds to assess their physicochemical properties and potential as bioisosteres (Lassalas et al., 2017).
Synthesis of 3-Sulfanyl-Oxetanes
Another application is in the synthesis of 3-sulfanyl-oxetanes as novel bioisosteric replacements for thioesters or benzyl sulfides. Using a mild and inexpensive lithium catalyst, these oxetane sulfides were formed, providing new motifs in chemical space (Croft et al., 2017).
Method for Synthesis of Oxetan-3-ol
The chemical's importance is also highlighted in the development of concise methods for its synthesis. Recent studies have reported efficient methods to synthesize oxetan-3-ol, demonstrating its significant role in synthetic and medicinal chemistry (Tianxiang et al., 2016).
Use in Photoluminescence and Electroluminescence
The compound has been investigated for its use in the synthesis of iridium complexes with trifluoromethyl-substituted phenyl rings. These complexes show potential applications in organic light-emitting diodes (OLEDs) due to their unique photoluminescence and electrochemistry properties (Xu et al., 2013).
Thermal Curing Reaction of Oxetane Resins
The thermal curing reaction of polyfunctional oxetanes, including this compound derivatives, with polyfunctional phenols has been studied. This research is significant for understanding the chemical reactions and potential industrial applications of these oxetane resins (Nishikubo et al., 2005).
Applications in Drug Discovery
The oxetane ring, a key component of this compound, has been recognized for its role in drug discovery. Its substitution in molecular structures can significantly influence aqueous solubility, lipophilicity, metabolic stability, and conformational preference, making it a valuable component in the development of new pharmaceuticals (Wuitschik et al., 2010).
Safety and Hazards
Based on the Safety Data Sheet for a related compound, “3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride”, it’s important to handle “3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol” with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, it’s recommended to seek medical attention . It should be stored away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
The compound’s primary targets, mode of action, and affected biochemical pathways would depend on its specific interactions with biological molecules, which could involve binding to proteins, enzymes, or other cellular components. These interactions could potentially alter the function or activity of these targets, leading to changes at the molecular and cellular levels .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
The compound’s action and efficacy could also be influenced by environmental factors such as pH, temperature, and the presence of other compounds or substances that could interact with it .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYBINDLSMUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273446 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26755-29-3 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26755-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)

